

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Cat. No.:	B183697

[Get Quote](#)

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential research applications of **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone**. Given the limited publicly available experimental data for this specific molecule, this document also presents representative experimental protocols and hypothetical signaling pathways to guide future research and development efforts.

Chemical Identity and Properties

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone, with the CAS number 401589-03-5, is a chemical compound belonging to the aminobenzophenone class. Its structure features a 2-aminophenyl group attached to a carbonyl moiety, which is further linked to a 4-methylpiperidine ring.

IUPAC Name and Synonyms

The systematic and alternative names for this compound are provided below:

Identifier Type	Name
IUPAC Name	2-[(4-methyl-1-piperidinyl)carbonyl]phenylamine
Synonym	(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Synonym	{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}amine

Physicochemical Properties

The fundamental physicochemical properties of **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone** are summarized in the following table. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
CAS Number	401589-03-5	Chemical Supplier Data
Molecular Formula	C ₁₃ H ₁₈ N ₂ O	Chemical Supplier Data
Molecular Weight	218.29 g/mol	Chemical Supplier Data
Appearance	Solid (predicted)	Inferred from similar compounds
Solubility	Soluble in organic solvents such as DMSO and methanol (predicted)	Inferred from structural motifs

Representative Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone** are not readily available in published literature, the following sections provide detailed, representative methodologies based on established organic chemistry principles for similar aminobenzophenone derivatives.

Synthesis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

A plausible synthetic route for the target compound involves the amidation of a 2-nitrobenzoyl chloride with 4-methylpiperidine, followed by the reduction of the nitro group.

Materials:

- 2-Nitrobenzoyl chloride

- 4-Methylpiperidine

- Triethylamine (Et_3N)

- Dichloromethane (DCM)

- Iron powder (Fe)

- Ammonium chloride (NH_4Cl)

- Ethanol (EtOH)

- Water (H_2O)

- Ethyl acetate (EtOAc)

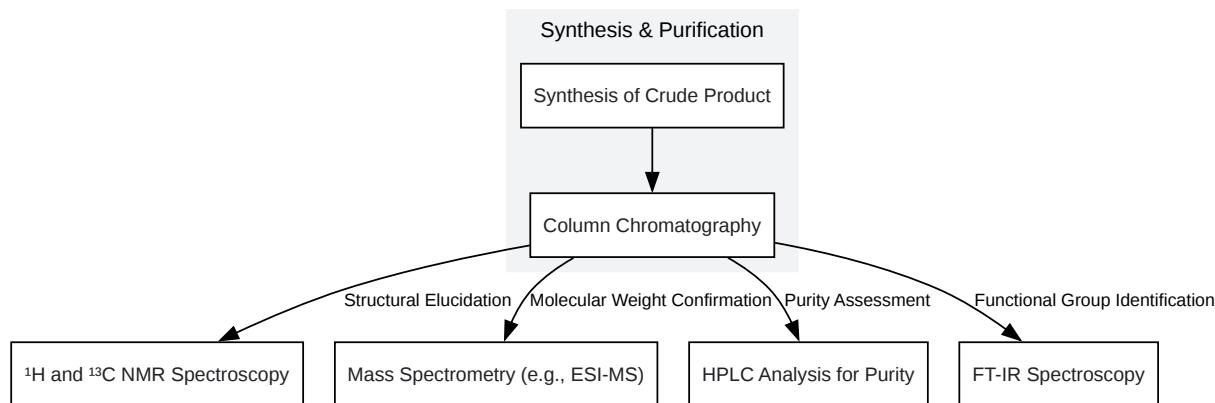
- Brine

- Anhydrous sodium sulfate (Na_2SO_4)

- Silica gel for column chromatography

Procedure:

- Amidation:


- Dissolve 4-methylpiperidine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution to 0 °C in an ice bath.
- Add a solution of 2-nitrobenzoyl chloride (1.0 eq) in dichloromethane dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2-nitrophenyl)(4-methylpiperidin-1-yl)methanone.

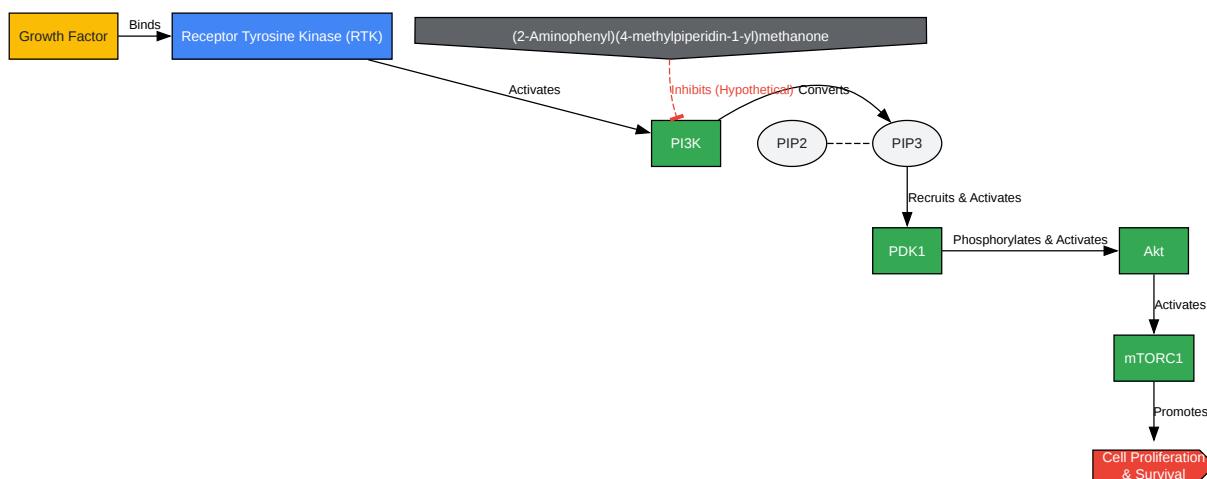
- Nitro Group Reduction:
 - To a solution of the crude (2-nitrophenyl)(4-methylpiperidin-1-yl)methanone in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
 - Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.
 - Monitor the reaction by TLC.
 - Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.
 - Concentrate the filtrate to remove the ethanol.
 - Extract the aqueous residue with ethyl acetate.
 - Wash the combined organic layers with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
 - Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone**.

Characterization Workflow

The following workflow outlines the standard procedures for the structural confirmation and purity assessment of the synthesized compound.

[Click to download full resolution via product page](#)

Workflow for Compound Characterization


Potential Applications in Drug Discovery (Hypothetical)

The aminobenzophenone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Compounds with this core have been investigated for their potential as kinase inhibitors, GPCR modulators, and CNS-active agents. The specific structural features of **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone**, including the 2-amino substitution and the 4-methylpiperidine moiety, may confer unique pharmacological properties.

Hypothetical Signaling Pathway Involvement

As a starting point for investigation, a compound of this nature could potentially modulate signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR

pathway. This pathway is frequently dysregulated in cancer and other diseases. The diagram below illustrates a hypothetical mechanism of action where the compound acts as an inhibitor of a key kinase in this pathway.

[Click to download full resolution via product page](#)

Hypothetical PI3K/Akt/mTOR Signaling Pathway Modulation

This guide serves as a foundational resource for researchers interested in **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone**. While specific biological data is currently sparse, the provided chemical information and representative protocols offer a solid starting point for its synthesis, characterization, and exploration in various research and drug discovery contexts.

- To cite this document: BenchChem. [(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b183697#2-aminophenyl-4-methylpiperidin-1-yl-methanone-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com